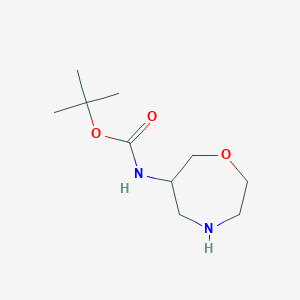![molecular formula C15H19Cl2FN2O B1407381 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride CAS No. 1982950-43-5](/img/structure/B1407381.png)
3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Descripción general
Descripción
The chemical compound ‘3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride’ is a versatile material extensively used in scientific research for its unique properties. Its applications range from drug discovery to studying biological systems, making it an invaluable tool in various fields .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of ‘3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride’ is C 15 H 17 FN 2 O. The average mass is 260.307 Da and the monoisotopic mass is 260.132477 Da .Aplicaciones Científicas De Investigación
Radiosynthesis for Imaging
- Radiosynthesis of NMDA Receptor Antagonists: N-[4-(4-fluorobenzyl)piperidin-1-yl]-N′-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide, a compound related to 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine, is used in the radiosynthesis of NR2B-selective NMDA receptor antagonists for positron emission tomography imaging. This process involves coupling 4-(4-fluorobenzyl)piperidine with corresponding oxalamic acid and further reaction to form the [11C]benzimidazolone ring (Labas et al., 2009).
Synthesis and Structural Characterization
- Synthesis of Tetrahydrochromeno Derivatives: The synthesis of 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, a derivative of the chemical , has been achieved through specific reactions, with structures confirmed by various analytical techniques (Y. Duan-zhi, 2005).
Antitubercular Activity
- Evaluation as Anti-tubercular Agents: Compounds such as N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, related to the chemical of interest, have been synthesized and evaluated for their potential as tuberculosis drug discovery candidates. This involved exploring structure-activity relationships and demonstrating bactericidal activity against M. tuberculosis (Odingo et al., 2014).
Inotropic Evaluation
- Evaluation for Inotropic Activity: Derivatives like 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide have been synthesized and evaluated for positive inotropic activity, indicating potential applications in cardiac function enhancement (Liu et al., 2009).
Mycobacterium Tuberculosis Inhibitors
- Design of Tuberculosis GyrB Inhibitors: Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to the compound , were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results (Jeankumar et al., 2013).
Antagonist Activity Studies
- Synthesis of Antagonists with 5-HT2 Activity: Various piperidine derivatives have been synthesized for their potential as 5-HT2 antagonists, suggesting applications in neuropsychiatric disorders (Watanabe et al., 1993).
NMDA Receptor Antagonists
- Evaluation of NMDA Receptor Antagonists: A benzylpiperidine analogue with a structure related to the compound was identified as a potent NR1A/2B receptor antagonist, indicating potential applications in neurological disorders (Kornberg et al., 2004).
Corrosion Inhibition Studies
- Prediction of Inhibition Efficiencies: Piperidine derivatives, including those with structures similar to the compound of interest, have been investigated for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O.2ClH/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12;;/h3-6,10,12,17H,1-2,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZYEVOZHSHKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



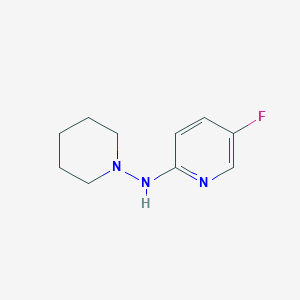
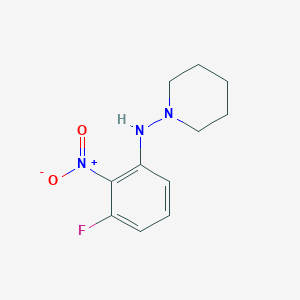
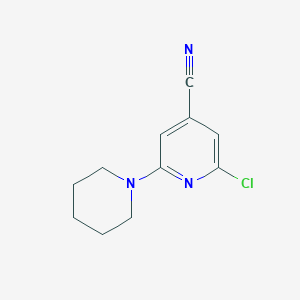
amine](/img/structure/B1407304.png)
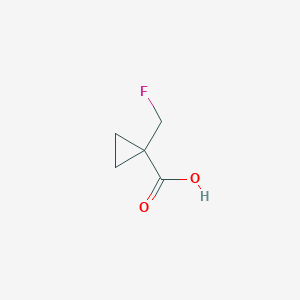
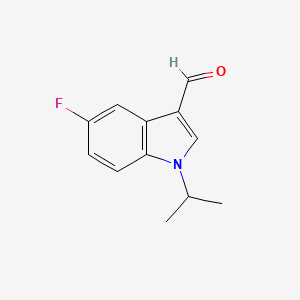
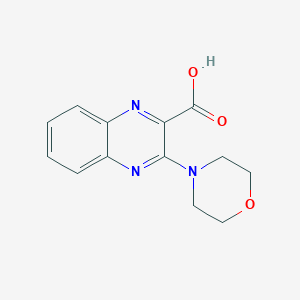
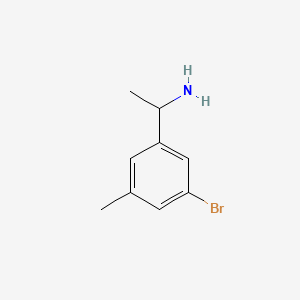

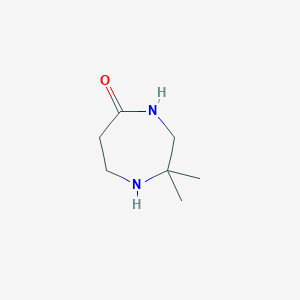
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)
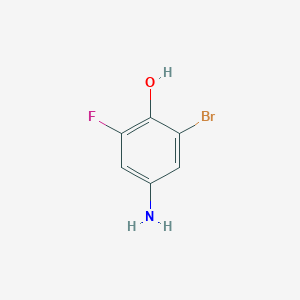
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)
